![molecular formula C₁₉H₁₆ClN₂NaO₃ B132467 Laquinimod sodium CAS No. 248282-07-7](/img/structure/B132467.png)
Laquinimod sodium
Overview
Description
Laquinimod Sodium: Comprehensive Analysis
Laquinimod sodium, also known as laquinimod, is an orally administered immunomodulatory compound under investigation for the treatment of multiple sclerosis (MS) and other neurodegenerative diseases. It is designed to modify the disease course by exerting effects on both the peripheral immune system and within the central nervous system (CNS). Laquinimod has been shown to reduce relapse rates, brain atrophy, and disability progression in MS, with a favorable safety profile .
Synthesis Analysis
The synthesis of laquinimod involves a high-yielding aminolysis reaction of an ester precursor with N-ethylaniline. A key step in the synthesis is the removal of methanol, which drives the reaction towards the formation of laquinimod. The reactivity of the compound is explained by a mechanistic model involving an intramolecular transfer of the enol proton to the exocyclic carbonyl substituent, leading to the formation of a ketene intermediate. This proton transfer is facilitated by the weakening of the intramolecular hydrogen bond due to steric interactions .
Molecular Structure Analysis
Laquinimod's molecular structure allows it to exist in equilibrium between its ester and amide forms. The solvent-dependent spectroscopic features of laquinimod suggest that it can adopt two main conformations: one favored in nonpolar solvents due to intramolecular hydrogen bonding, and another in polar solvents where less intramolecular hydrogen bonding occurs .
Chemical Reactions Analysis
Laquinimod undergoes solvolysis reactions that follow first-order kinetics, supporting the theory that it can decompose into a ketene form unimolecularly. The equilibrium between the ester and amide forms and the conditions under which the compound is stable are crucial for its reactivity and, consequently, its pharmacological activity .
Physical and Chemical Properties Analysis
Laquinimod's physical and chemical properties are influenced by its ability to form intramolecular hydrogen bonds, which affect its solubility and stability in various solvents. These properties are essential for its oral bioavailability and its ability to cross the blood-brain barrier to exert effects within the CNS .
Relevant Case Studies
Several clinical trials have demonstrated the efficacy of laquinimod in reducing the development of active MRI lesions in relapsing MS. A significant reduction in the mean cumulative number of active lesions was observed with a dosage of 0.3 mg daily, without clinical signs of undesired inflammatory manifestations . Laquinimod also modulates dendritic cell properties, leading to reduced capacity for inducing pro-inflammatory T cell responses and chemokine production, which correlates with the observed clinical effects in MS patients . Additionally, laquinimod has been shown to protect from cuprizone-induced demyelination by reducing astrocytic NF-κB activation, indicating a CNS-intrinsic mechanism of action . In the context of lupus nephritis, laquinimod combined with standard of care improved renal function compared to standard of care alone, demonstrating its potential beyond MS .
Scientific Research Applications
Neuroprotective and Immunomodulatory Effects in Multiple Sclerosis
Laquinimod sodium has been extensively studied for its effects in multiple sclerosis (MS). It demonstrates neuroprotective properties, particularly by reducing neuroaxonal injury through inhibiting microglial activation (Mishra et al., 2014). This drug is known for its ability to modulate the immune system, as evidenced by its action in reducing central nervous system (CNS) inflammation and altering the function of myeloid antigen-presenting cells, which in turn downregulates proinflammatory T cell responses (Schulze-Topphoff et al., 2012).
Modulation of Dendritic Cell Properties
Laquinimod also affects dendritic cells, an important component in the immune response. It alters dendritic cell properties, reducing their capacity to induce CD4+ T cell proliferation and pro-inflammatory cytokines, which suggests a mechanism for its effectiveness in treating multiple sclerosis (Jolivel et al., 2013).
Impact on CNS and Brain Tissue Damage
The drug has shown efficacy in reducing brain atrophy and limiting demyelination and axonal injury, suggesting a direct action within the CNS (Giacomini & Bar-Or, 2012). This is further supported by its ability to reduce the development of active MRI lesions in relapsing MS, indicating its potential in suppressing disease progression (Polman et al., 2005).
Regulation of Glutamate Re-Uptake and Excitotoxicity
Laquinimod has been found to regulate glutamate re-uptake, thus protecting against glutamate excitotoxicity. This is particularly relevant in the context of multiple sclerosis, where excitotoxicity is a key pathophysiological feature (Gentile et al., 2018).
Potential Application in Crohn's Disease
Beyond multiple sclerosis, laquinimod has been evaluated as a treatment for Crohn's disease. It showed a safety and tolerability profile, with some indications of treatment benefits at certain dosages (D'Haens et al., 2014).
Enhancing CNS Barrier Functions
An important aspect of laquinimod's action is its ability to enhance CNS barrier functions, crucial in reducing the invasion of pathogenic effector T cells into the CNS, thereby mitigating CNS damage (Lühder et al., 2017).
Modulation of B Cells and Regulatory Effects on T Cells
Laquinimod has shown effects on B cells and their regulatory impact on T cells. It modulates B cell markers, primarily increasing regulatory ones, which suggests its potential in the treatment of MS and other immune-mediated diseases (Toubi et al., 2012).
Future Directions
Laquinimod is a promising emerging treatment for relapsing–remitting MS that may provide a new therapeutic option in the near future . It is currently under development in phase III trials for treatment of multiple sclerosis as an oral therapy . Results from these trials will further inform about the clinical benefit of laquinimod in patient cohorts with a persisting, but still insufficiently met need for safe and at the same time effective oral compounds with neuroprotective effects .
properties
IUPAC Name |
sodium;5-chloro-3-[ethyl(phenyl)carbamoyl]-1-methyl-2-oxoquinolin-4-olate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3.Na/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24;/h4-11,23H,3H2,1-2H3;/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHPPWBIIQMBQC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179538 | |
Record name | Laquinimod sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Laquinimod sodium | |
CAS RN |
248282-07-7 | |
Record name | Laquinimod sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laquinimod sodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Chloro-1,2-dihydro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenyl-3-quinolinecarboxamide, sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAQUINIMOD SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H914M0CSP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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